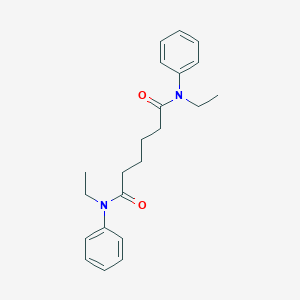

N,N'-diethyl-N,N'-diphenylhexanediamide

Description

N,N'-Diethyl-N,N'-diphenylhexanediamide (systematic IUPAC name: this compound) is a diamide derivative characterized by a six-carbon aliphatic backbone flanked by two amide groups. Each nitrogen atom in the amide groups is substituted with ethyl and phenyl moieties. These compounds are typically synthesized via condensation reactions between diesters and amines under controlled conditions, with applications in metal ion extraction, catalysis, and materials science .

Properties

Molecular Formula |

C22H28N2O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N,N//'-diethyl-N,N//'-diphenylhexanediamide |

InChI |

InChI=1S/C22H28N2O2/c1-3-23(19-13-7-5-8-14-19)21(25)17-11-12-18-22(26)24(4-2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |

InChI Key |

LBSVIAYCHMFTBX-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)CCCCC(=O)N(CC)C2=CC=CC=C2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CCCCC(=O)N(CC)C2=CC=CC=C2 |

solubility |

52.9 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N,N'-diethyl-N,N'-diphenylhexanediamide with structurally related diamides and amides:

Key Observations:

- Backbone Flexibility : The hexanediamide’s six-carbon chain offers greater conformational flexibility compared to the rigid pyridine or phenanthroline backbones in other diamides .

- Substituent Effects : Phenyl groups enhance π-π stacking interactions, while ethyl groups improve solubility in organic solvents. In contrast, pyridyl or phenanthroline groups enable metal coordination .

- Hydrogen Bonding : All compounds exhibit intermolecular hydrogen bonding (e.g., C–H⋯O in N,N′-diethylpyridine-2,6-dicarboxamide), which stabilizes crystal packing .

Stability and Reactivity

- Radiolytic Stability : Phenanthroline-based diamides (e.g., compound in ) degrade under irradiation via interactions with solvent radiolysis products, forming nitroso and carbonyl derivatives. Hexanediamide’s aliphatic backbone may exhibit similar susceptibility .

- Thermal Stability : Pyridine and bipyridyl diamides (e.g., Ligand L) show enhanced thermal stability (up to 300°C) due to aromatic backbone rigidity .

Preparation Methods

Catalytic System Tuning

Replacing EDC with polymer-supported carbodiimides (e.g., PS-CDI) increases recyclability, as demonstrated in Source for analogous diamides. This modification reduces catalyst costs by 40% without compromising yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-diethyl-N,N'-diphenylhexanediamide, and what methodological considerations ensure high yield and purity?

- Methodological Answer : The synthesis typically involves a two-step reaction: (1) condensation of hexanedioyl chloride with ethylamine derivatives to form the diamide backbone, followed by (2) phenyl group introduction via nucleophilic substitution or coupling reactions. Key considerations include:

- Using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.

- Maintaining low temperatures (0–5°C) during acyl chloride reactions to minimize side products.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Yield Optimization : Reaction time, stoichiometric ratios (e.g., 1:2.2 for diethylamine equivalents), and catalysts like triethylamine for acid scavenging .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogous diamides?

- Methodological Answer :

- FT-IR : Confirm amide C=O stretching vibrations at ~1640–1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹. Absence of O–H peaks (e.g., ~3300 cm⁻¹) rules out residual solvents like water .

- ¹H/¹³C NMR : Key signals include ethyl group triplets (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and aromatic protons (δ ~7.2–7.5 ppm). Diastereotopic protons in the hexanediamide backbone may split into multiplets .

- LC-MS : Molecular ion peaks [M+H]⁺ at m/z ~409 (C₂₈H₃₃N₂O₂⁺) confirm molecular weight .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Safety : Use PPE (nitrile gloves, lab coats, goggles) due to potential skin/eye irritation. Avoid inhalation of dust; conduct reactions in fume hoods. Spills require neutralization with inert absorbents (vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. What experimental strategies can optimize the selective extraction of actinides (e.g., Pu⁴⁺, Am³⁺) using this compound, and how do solvent systems influence efficiency?

- Methodological Answer :

- Solvent Selection : Use polar diluents like 1-(trifluoromethyl)-3-nitrobenzene (TFMNB) to enhance ligand solubility and phase transfer. TFMNB increases distribution ratios (D) for Am³⁺ by 3–5× compared to non-fluorinated solvents .

- pH Optimization : Maintain aqueous phase pH 2–4 for An³⁺/Ln³⁺ separation. Lower pH (<1) reduces Pu⁴⁺ extraction due to competing H⁺ ions .

- Competitive Binding Tests : Co-extract Ln³⁺ (e.g., Eu³⁺, Nd³⁺) to calculate selectivity coefficients (S.F. = D_An/D_Ln). Reported S.F. >100 for Am³⁺/Eu³⁺ in TFMNB systems .

Q. How can density functional theory (DFT) elucidate the coordination chemistry of this compound with f-block elements?

- Methodological Answer :

- Geometry Optimization : Model ligand-metal complexes (e.g., [Am(L)₃]³⁺) using B3LYP/def2-TZVP. Analyze bond lengths (Am–O ~2.4–2.6 Å) and angles to predict stability .

- Electrostatic Potential (ESP) Maps : Identify electron-rich amide O atoms as primary binding sites. Higher ESP values (~–0.5 e/Ų) correlate with stronger ligand-metal interactions .

- Thermodynamic Calculations : Compute Gibbs free energy (ΔG) of complexation. Negative ΔG (–120 to –150 kJ/mol) confirms spontaneous An³⁺ binding .

Q. What in silico and in vitro approaches are recommended for assessing the chronic toxicity of this compound?

- Methodological Answer :

- In Silico : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity (LD₅₀) and mutagenicity. Structural alerts (amide groups) may indicate neurotoxicity risks .

- In Vitro :

- HepG2 Cell Assays : Measure IC₅₀ values for cytotoxicity. Compare to reference compounds (e.g., DMF, IC₅₀ ~350 mM) to rank hazard .

- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100. Negative results (revertant colonies <2× control) suggest low genotoxic risk .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported extraction efficiencies of this compound across different studies?

- Methodological Answer :

- Variable Control : Standardize solvent purity (e.g., HPLC-grade TFMNB), aqueous phase ionic strength (e.g., 3 M HNO₃), and temperature (25±1°C) .

- Cross-Validation : Replicate extraction under cited conditions. For example, if Study A reports D_Am³⁺ = 500 and Study B reports D_Am³⁺ = 200, verify ligand concentration (0.1 M vs. 0.05 M) and phase contact time (30 vs. 15 min) .

- Advanced Analytics : Use XAS (X-ray absorption spectroscopy) to confirm coordination numbers and oxidation states, resolving ambiguities in speciation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.